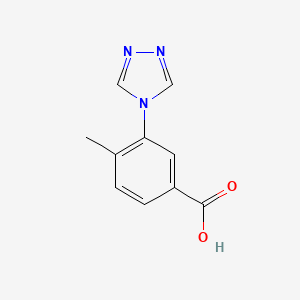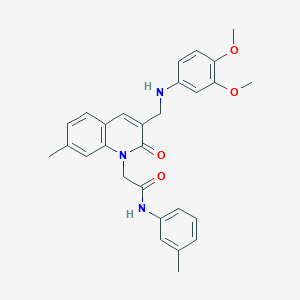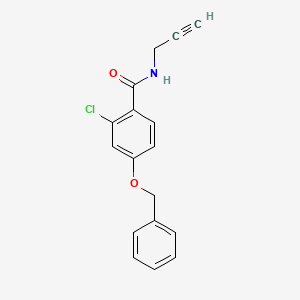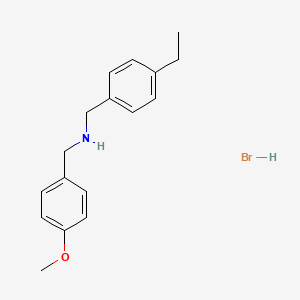
4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antibacterial Activity
The 1,2,4-triazole ring in the structure of 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid confers significant antibacterial properties. Researchers have explored its potential as an antimicrobial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. This scaffold holds promise for combating microbial resistance, a critical concern in public health .
Sulfate-Containing Dye Adsorption
Complexes based on this compound exhibit Lewis acid–base interactions and can selectively adsorb sulfate-containing dyes. This property makes them relevant for environmental applications, especially in wastewater treatment and dye removal .
Photocatalysis
The same complexes also demonstrate excellent photocatalytic capability in the degradation of organic dyes, such as methylene blue (MB) and malachite green (MV). Their potential in sustainable energy and environmental remediation is noteworthy .
Nonlinear Optical Properties
Triazoles, including this compound, have gained attention for their nonlinear optical properties. These properties are relevant in fields such as material sciences, drug discovery, and agrochemicals. Researchers explore their use in optical devices and sensors .
Antiproliferative Activity
Derivatives of 1,2,4-triazole, including those related to our compound, have been evaluated for antiproliferative effects. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole exhibited potent antiproliferative activity against MV4-11 cells. Such investigations contribute to cancer research and drug development .
Hybrid Compounds
Researchers have synthesized hybrid compounds containing fluorinated 1,2,4-triazole, 1H-1,2,3-triazole, and benzothiazole functionalities. These compounds hold promise in medicinal chemistry and other interdisciplinary areas .
Mechanism of Action
Target of Action
It has been suggested that the compound may have potential anticancer properties , indicating that it could interact with targets involved in cell proliferation and survival.
Mode of Action
Some studies suggest that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid might interact with its targets to disrupt normal cell functions, leading to programmed cell death.
Biochemical Pathways
Given its potential anticancer properties , it might affect pathways related to cell cycle regulation, apoptosis, and DNA repair.
Result of Action
Based on its potential anticancer properties , it might induce changes at the molecular level that lead to cell death, specifically in cancer cells.
properties
IUPAC Name |
4-methyl-3-(1,2,4-triazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-2-3-8(10(14)15)4-9(7)13-5-11-12-6-13/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUAKONIJANNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527799.png)


![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2527802.png)
![1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2527803.png)
![6-(2-methoxyethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2527804.png)


![3-[4-(Difluoromethoxy)phenyl]-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl}prop-2-enenitrile](/img/structure/B2527813.png)


![N-(2-furylmethyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2527818.png)
![1-[4-(1,1,2,2,3,3,3-Heptafluoropropylsulfanyl)phenyl]pyrrole-2,5-dione](/img/structure/B2527819.png)
